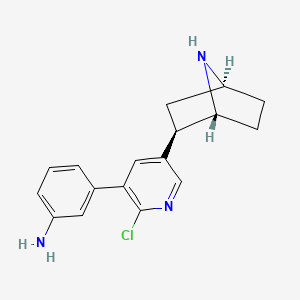

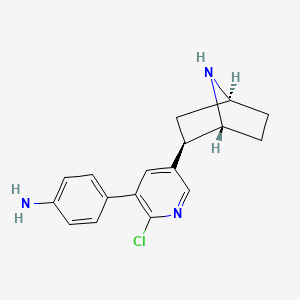

3'-(4-Aminophenyl)epibatidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3’-(4-Aminophényl)épibatidine est un analogue synthétique de l'épibatidine, un alcaloïde puissant initialement isolé de la peau de la grenouille venimeuse équatorienne, Epipedobates tricolor . L'épibatidine est connue pour sa forte affinité pour les récepteurs nicotiniques de l'acétylcholine (nAChRs), ce qui en fait un sujet d'intérêt en neuropharmacologie . La modification pour inclure un groupe 4-aminophényl vise à améliorer ses propriétés pharmacologiques tout en réduisant la toxicité.

Méthodes De Préparation

La synthèse de la 3’-(4-Aminophényl)épibatidine implique plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie synthétique courante comprend les étapes suivantes :

Formation du cycle pyridine : Ceci implique la réaction de la 3-chloropyridine avec une amine appropriée pour introduire le groupe aminophényl.

Cyclisation : L'intermédiaire est ensuite cyclisé pour former la structure azabicycloheptane caractéristique des analogues de l'épibatidine.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour garantir une pureté élevée.

Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en minimisant les coûts. Cela implique souvent la mise à l'échelle des conditions de réaction et l'utilisation de techniques de purification plus efficaces .

Analyse Des Réactions Chimiques

La 3’-(4-Aminophényl)épibatidine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de N-oxydes.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents comme l'hydrure de lithium aluminium, ce qui conduit à la formation de dérivés d'amines réduits.

Substitution : Les réactions d'halogénation, telles que la bromation, peuvent être effectuées à l'aide de brome ou de N-bromosuccinimide pour introduire des atomes d'halogène dans la molécule

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane et des catalyseurs comme le palladium sur carbone. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

La 3’-(4-Aminophényl)épibatidine a plusieurs applications en recherche scientifique :

Neuropharmacologie : Elle est utilisée pour étudier la liaison et l'activité des récepteurs nicotiniques de l'acétylcholine, en particulier le sous-type α4β2.

Recherche analgésique : En raison de sa forte puissance analgésique, elle est étudiée pour une utilisation potentielle dans la gestion de la douleur.

Développement de médicaments : Le composé sert de structure de tête pour le développement de nouveaux agents thérapeutiques ciblant les nAChRs avec une meilleure sélectivité et une réduction des effets secondaires.

5. Mécanisme d'action

La 3’-(4-Aminophényl)épibatidine exerce ses effets principalement en se liant aux récepteurs nicotiniques de l'acétylcholine (nAChRs). Elle agit comme un agoniste à ces récepteurs, en particulier le sous-type α4β2, conduisant à l'activation des voies de signalisation en aval impliquées dans la neurotransmission . Cette liaison entraîne des effets analgésiques, ce qui en fait un analgésique puissant. sa forte affinité pour les nAChRs contribue également à sa toxicité .

Mécanisme D'action

3’-(4-Aminophenyl)epibatidine exerts its effects primarily by binding to nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, particularly the α4β2 subtype, leading to the activation of downstream signaling pathways involved in neurotransmission . This binding results in analgesic effects, making it a potent painkiller. its high affinity for nAChRs also contributes to its toxicity .

Comparaison Avec Des Composés Similaires

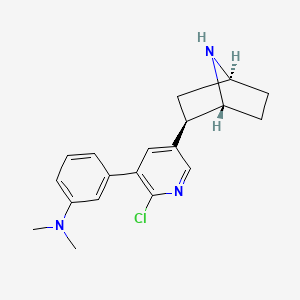

La 3’-(4-Aminophényl)épibatidine est comparée à d'autres analogues de l'épibatidine, tels que :

3’-(3-Aminophényl)épibatidine : Structure similaire mais avec le groupe amino à une position différente, affectant son affinité de liaison et son profil pharmacologique.

3’-(3-Fluorophényl)épibatidine : Contient un atome de fluor, qui modifie ses propriétés électroniques et ses caractéristiques de liaison aux récepteurs.

3’-(3-Chlorophényl)épibatidine : Similaire à l'analogue fluoré mais avec un atome de chlore, impactant sa puissance et sa sélectivité.

Le caractère unique de la 3’-(4-Aminophényl)épibatidine réside dans son motif de substitution spécifique, qui offre un équilibre entre la puissance et la réduction des effets secondaires par rapport aux autres analogues.

Propriétés

Formule moléculaire |

C17H18ClN3 |

|---|---|

Poids moléculaire |

299.8 g/mol |

Nom IUPAC |

4-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline |

InChI |

InChI=1S/C17H18ClN3/c18-17-15(10-1-3-12(19)4-2-10)7-11(9-20-17)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8,19H2/t13-,14+,16+/m0/s1 |

Clé InChI |

GGWGPLLUTLHANR-SQWLQELKSA-N |

SMILES isomérique |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)N |

SMILES canonique |

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

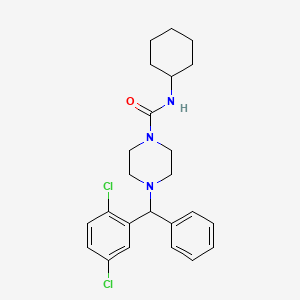

![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)

![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide](/img/structure/B10790486.png)

![1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine](/img/structure/B10790501.png)

![4-({4-[(2,4-Dichlorophenyl)(phenyl)methyl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B10790503.png)

![4-[(2-chloro-4-fluorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790511.png)

![N-cyclohexyl-4-[(2,6-dichlorophenyl)(phenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790518.png)

![4-[(2-fluoro-4-chlorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790530.png)

![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide](/img/structure/B10790536.png)

![2-[(5S,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790539.png)